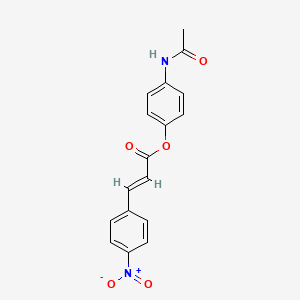
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is a chemical compound that has gained significant importance in scientific research due to its potential therapeutic applications. It belongs to the class of acrylate compounds and is commonly used as a starting material for the synthesis of various biologically active molecules.
Scientific Research Applications
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been extensively used in scientific research for its potential therapeutic applications. It has been reported to exhibit anti-inflammatory, anticancer, and antimicrobial activities. The compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Mechanism of Action
The mechanism of action of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate is not fully understood. However, it has been suggested that the compound exerts its anticancer activity by inducing apoptosis and cell cycle arrest through the activation of caspases and the inhibition of cyclin-dependent kinases. The anti-inflammatory activity of the compound is thought to be due to its ability to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. The antimicrobial activity is believed to be due to the disruption of bacterial cell membranes.
Biochemical and Physiological Effects:
4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been shown to exhibit various biochemical and physiological effects. It has been reported to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. The compound has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. Moreover, 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate has been reported to possess antimicrobial activity against various bacterial strains.
Advantages and Limitations for Lab Experiments
The advantages of using 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in lab experiments include its potential therapeutic applications, high purity, and yield. However, the limitations of using the compound include its potential toxicity and the lack of information on its long-term effects.
Future Directions
There are several future directions for the use of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate in scientific research. One potential direction is the development of novel anticancer drugs based on the compound. Another direction is the investigation of the compound's potential use as an anti-inflammatory and antimicrobial agent. Moreover, further studies are needed to elucidate the mechanism of action of the compound and its long-term effects.
Synthesis Methods
The synthesis of 4-(acetylamino)phenyl 3-(4-nitrophenyl)acrylate can be achieved by the reaction of 4-aminophenol with acetic anhydride and then reacting the resulting intermediate with 4-nitrocinnamic acid. This method has been reported to yield the product with high purity and yield.
properties
IUPAC Name |
(4-acetamidophenyl) (E)-3-(4-nitrophenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O5/c1-12(20)18-14-5-9-16(10-6-14)24-17(21)11-4-13-2-7-15(8-3-13)19(22)23/h2-11H,1H3,(H,18,20)/b11-4+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPMPMMNTBUBVGM-NYYWCZLTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NC1=CC=C(C=C1)OC(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3-pyridinylmethyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5832325.png)
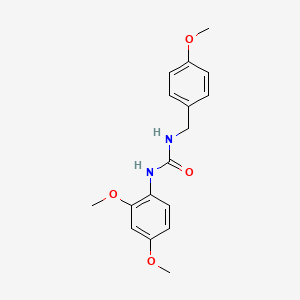
![2-[(4-methoxyphenoxy)methyl]-1,3,4-oxadiazole](/img/structure/B5832334.png)
![3-[(4-ethylphenyl)(nitro)methylene]-2-benzofuran-1(3H)-one](/img/structure/B5832338.png)
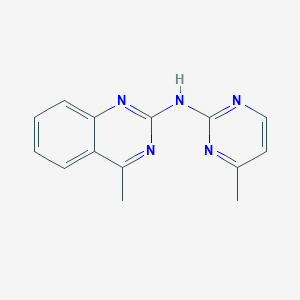
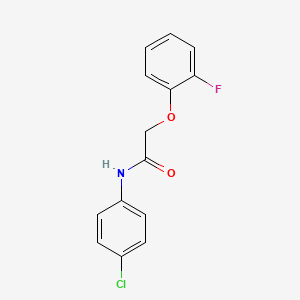
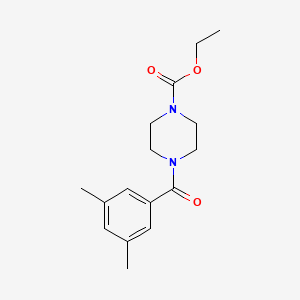
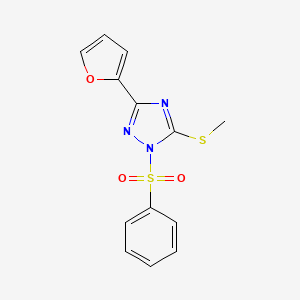
![N-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-3-methoxybenzamide](/img/structure/B5832383.png)
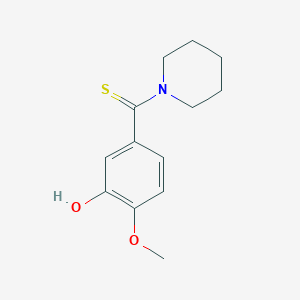
![ethyl 4-{[3-(2-methylphenoxy)propanoyl]amino}benzoate](/img/structure/B5832413.png)
methanone](/img/structure/B5832420.png)

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-4-methylbenzamide](/img/structure/B5832438.png)